

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

molecular weight and formula

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Compound of Interest

Compound Name:	1-Bromo-2-methoxy-4-(trifluoromethyl)benzene
Cat. No.:	B1276439

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Technical Guide: 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene**, a key intermediate in various synthetic applications.

Core Compound Information

1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a trifluoromethyl group, offers multiple reaction sites for further molecular elaboration.

Physicochemical Data

The key quantitative data for **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-bromo-2-methoxy-4-(trifluoromethyl)benzene	[1]
CAS Number	402-07-3	[1]
Molecular Formula	C ₈ H ₆ BrF ₃ O	[1]
Molecular Weight	255.04 g/mol	[1]
Purity	98% (typical)	[1]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** is not readily available in the literature, a plausible route involves the regioselective electrophilic bromination of 3-(trifluoromethyl)anisole. The methoxy group is a strong activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The desired product requires bromination ortho to the methoxy group.

Proposed Synthesis: Electrophilic Bromination

Objective: To synthesize **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** from 3-(trifluoromethyl)anisole.

Reaction Scheme:

Materials:

- 3-(Trifluoromethyl)anisole
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
- Stir plate and magnetic stir bar
- Round-bottom flask

- Reflux condenser
- Standard laboratory glassware for workup and purification

Methodology:

- In a round-bottom flask, dissolve 3-(trifluoromethyl)anisole (1.0 equivalent) in acetonitrile.
- Add N-Bromosuccinimide (1.05 equivalents) to the solution.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required to initiate or complete the reaction.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene**.

Note: The regioselectivity of the bromination may yield a mixture of isomers. Optimization of the solvent, temperature, and brominating agent may be necessary to maximize the yield of the desired product.

Characterization

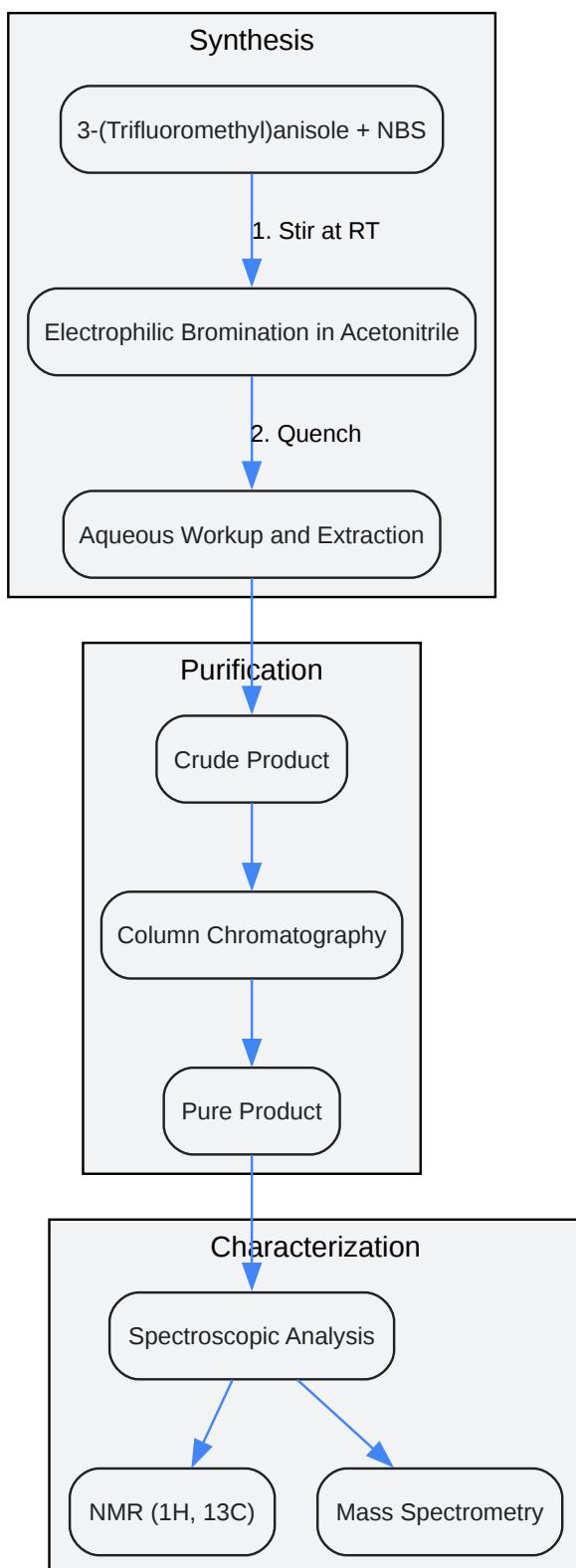
Spectroscopic data for **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene** is not widely published. The following are predicted spectroscopic characteristics based on the structure.

- ^1H NMR (in CDCl_3 , 400 MHz):

- δ (ppm): ~7.6 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃).
- ¹³C NMR (in CDCl₃, 101 MHz):
 - δ (ppm): ~155 (C-OCH₃), ~133 (Ar-C), ~130 (q, Ar-C-CF₃), ~128 (Ar-C), ~124 (q, CF₃), ~115 (Ar-C), ~112 (C-Br), ~56 (-OCH₃).
- Mass Spectrometry (EI):
 - M⁺ peaks expected at m/z 254 and 256, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Workflow and Pathway Diagrams

The following diagram illustrates a logical workflow for the synthesis and characterization of **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene**.



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Caption: Workflow for the synthesis and analysis of **1-Bromo-2-methoxy-4-(trifluoromethyl)benzene**.

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References

- 1. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]
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